molecular formula C10H16O B14399789 2-Cyclohexylidenecyclobutan-1-ol CAS No. 88672-85-9

2-Cyclohexylidenecyclobutan-1-ol

Cat. No.: B14399789
CAS No.: 88672-85-9
M. Wt: 152.23 g/mol
InChI Key: ANCBHUATHOJHNN-UHFFFAOYSA-N
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Description

2-Cyclohexylidenecyclobutan-1-ol is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclobutane ring fused with a cyclohexylidene group, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexylidenecyclobutan-1-ol can be achieved through various organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of cyclohexanone with a suitable reagent can lead to the formation of the desired compound through intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylidenecyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

2-Cyclohexylidenecyclobutan-1-ol has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyclohexylidenecyclobutan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: A smaller cycloalkane with three carbon atoms in the ring.

    Cyclobutane: A similar compound with a four-carbon ring but without the cyclohexylidene group.

    Cyclopentane: A five-carbon ring structure with different chemical properties.

Uniqueness

2-Cyclohexylidenecyclobutan-1-ol is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

88672-85-9

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-cyclohexylidenecyclobutan-1-ol

InChI

InChI=1S/C10H16O/c11-10-7-6-9(10)8-4-2-1-3-5-8/h10-11H,1-7H2

InChI Key

ANCBHUATHOJHNN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C2CCC2O)CC1

Origin of Product

United States

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